molecular formula C8H8O3 B13816855 1,3-Benzodioxol-5-ol,2-methyl-

1,3-Benzodioxol-5-ol,2-methyl-

Cat. No.: B13816855
M. Wt: 152.15 g/mol
InChI Key: PZDFTGQHJLCOMS-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ol,2-methyl- is an organic compound with the molecular formula C8H8O3. It is a derivative of benzodioxole, featuring a methoxy group at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-5-ol,2-methyl- can be synthesized from catechol through methylenation. The process involves the reaction of catechol with disubstituted halomethanes in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of 1,3-Benzodioxol-5-ol,2-methyl- often involves large-scale methylenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ol,2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-ol,2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ol,2-methyl- involves its interaction with various molecular targets. It acts as an agonist for certain receptors and can modulate signaling pathways. For example, it has been shown to enhance auxin receptor activity, promoting root growth in plants . Additionally, it may inhibit cyclooxygenase enzymes, exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-ol,2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C8H8O3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5,9H,1H3

InChI Key

PZDFTGQHJLCOMS-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=C(O1)C=C(C=C2)O

Origin of Product

United States

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